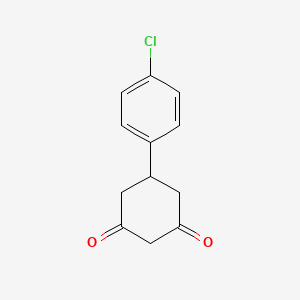

5-(4-Chlorophenyl)cyclohexane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFYKXZPGMHTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352571 | |

| Record name | 5-(4-chlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27463-38-3 | |

| Record name | 5-(4-chlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Chlorophenyl)cyclohexane-1,3-dione (CAS: 27463-38-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(4-Chlorophenyl)cyclohexane-1,3-dione, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its synthesis, structural characterization, and known biological activities, offering insights grounded in established scientific principles and experimental evidence.

Core Molecular Attributes

This compound is a derivative of cyclohexane-1,3-dione, a versatile scaffold in organic chemistry.[1] The introduction of a 4-chlorophenyl group at the 5-position significantly influences its chemical and biological properties.

| Property | Value | Source(s) |

| CAS Number | 27463-38-3 | [2] |

| Molecular Formula | C₁₂H₁₁ClO₂ | [2] |

| Molecular Weight | 222.67 g/mol | [2] |

| Melting Point | 185-189 °C | [2] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

Synthesis and Mechanism

The primary route for synthesizing this compound is a tandem Knoevenagel condensation followed by a Michael addition. This approach offers an efficient and often catalyst-free pathway to the desired product.

Reaction Principle

The synthesis involves the reaction of 4-chlorobenzaldehyde with cyclohexane-1,3-dione. The reaction proceeds in two key steps:

-

Knoevenagel Condensation: The acidic methylene protons of cyclohexane-1,3-dione allow for a condensation reaction with the carbonyl group of 4-chlorobenzaldehyde, forming an α,β-unsaturated ketone intermediate.

-

Michael Addition: A second molecule of cyclohexane-1,3-dione then acts as a nucleophile, attacking the β-carbon of the unsaturated intermediate in a conjugate addition, leading to the formation of the final product.

Sources

A Comprehensive Technical Guide to the Synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Abstract

This technical guide provides a detailed exploration of a proposed synthetic route for 5-(4-Chlorophenyl)cyclohexane-1,3-dione, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. While direct literature on the synthesis of this specific molecule is sparse, this document outlines a robust and scientifically sound approach based on well-established organic reactions, primarily the Knoevenagel condensation followed by a Michael addition. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles.

Introduction: The Significance of Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione and its derivatives are prominent structural motifs in a wide array of biologically active molecules and are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Their versatile reactivity, stemming from the presence of two carbonyl groups and an active methylene group, allows for a diverse range of chemical transformations.[3] These compounds serve as precursors for the synthesis of complex heterocyclic systems, including acridinediones and xanthenediones. The introduction of a substituted phenyl group at the 5-position, such as the 4-chlorophenyl moiety, can significantly influence the biological activity and physicochemical properties of the resulting molecule, making this compound a compound of considerable interest.

Proposed Synthetic Strategy: A Two-Step Approach

The proposed synthesis of this compound is a two-step process that leverages classic organic reactions known for their reliability and efficiency. The overall strategy involves:

-

Knoevenagel Condensation: The reaction of 4-chlorobenzaldehyde with a suitable active methylene compound, such as malononitrile or dimedone, to form an intermediate.

-

Michael Addition: The subsequent conjugate addition of a nucleophile to the activated double bond of the intermediate to construct the cyclohexane-1,3-dione ring system.

This approach is analogous to the synthesis of other 5-arylcyclohexane-1,3-diones and offers a logical and experimentally feasible pathway to the target molecule.[4][5]

Mechanistic Insights and Rationale

Step 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[6][7] In the context of this synthesis, 4-chlorobenzaldehyde serves as the electrophilic carbonyl compound. The aldehyde group is highly reactive towards nucleophilic attack.[8]

The choice of the active methylene compound is crucial. While various options exist, dimedone (5,5-dimethylcyclohexane-1,3-dione) is a common and effective reactant in similar syntheses.[9] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which facilitates the deprotonation of the active methylene group to form a nucleophilic enolate.[10]

The enolate then attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a β-hydroxy carbonyl intermediate. This intermediate readily undergoes dehydration to yield a stable, conjugated system.

Step 2: Michael Addition

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[11][12] The product from the Knoevenagel condensation serves as the Michael acceptor. A second equivalent of an active methylene compound, such as dimedone or diethyl malonate, can act as the Michael donor.[13]

In the presence of a base, the active methylene compound is deprotonated to form a nucleophilic enolate. This enolate then adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and the construction of the desired this compound ring structure.

Experimental Protocol: A Detailed Step-by-Step Guide

This section provides a detailed, hypothetical experimental procedure for the synthesis of this compound based on the principles outlined above.

Materials and Reagents:

-

4-Chlorobenzaldehyde

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1 equivalent) and dimedone (2 equivalents) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is expected to be complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Data Presentation and Expected Outcomes

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Purity (by HPLC) | >98% |

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide has detailed a plausible and robust synthetic route for this compound. By employing the well-understood Knoevenagel condensation and Michael addition reactions, this proposed methodology offers a high probability of success for researchers and scientists in the field. The provided experimental protocol serves as a solid foundation for the practical synthesis of this and other related 5-arylcyclohexane-1,3-dione derivatives, which are valuable building blocks in the development of new chemical entities.

References

-

ResearchGate. The reaction of dimedone, 4-chlorobenzaldehyde and ammonium acetate in the presence of La3+/4A. [Link]

-

Oriental Journal of Chemistry. Mechanistic and full Kinetic Study of the reaction between 4-chlorobenzaldehyde, malononitrile and dimedone using caffeine as a green catalyst. [Link]

-

ResearchGate. Knoevenagel condensation of α‐quaternary cyclopentan‐1,3‐diones. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

PrepChem.com. Synthesis of 2-diazo-5-phenyl-cyclohexane-1, 3-dione. [Link]

-

ResearchGate. Condensation of 4-chlorobenzaldehyde, ethyl cyanoacetate and 5,5- dimethyl-1,3-cyclohexanedione under different conditions. [Link]

-

Purechemistry. Knoevenagel condensation mechanism and applications. [Link]

-

Organic Reactions. The Knoevenagel Condensation. [Link]

-

ResearchGate. Comparison reaction between dimedone, 4-chlorobenzaldehyde and p-toluidineiline in the presence of different catalysts. [Link]

-

Scholars Research Library. Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. [Link]

-

Royal Society of Chemistry. 3.2.3. Synthesis of Dimedone. [Link]

-

CORE. Study of Michael addition on chalcones and or chalcone analogues. [Link]

-

Mendeleev Communications (RSC Publishing). First synthesis of 5-hydroxycyclohexane-1,3-dione. [Link]

-

Michael reaction – Synthesis of Dimedone. [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media. [Link]

- Google Patents.

-

Taylor & Francis Online. β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. [Link]

- Google Patents.

-

PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. [Link]

- Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

-

CSIR - Institute of Himalayan Bioresource Technology, Palampur. Process for 4-substituted cyclohexane-1,3-dione. [Link]

- Google Patents. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.

Sources

- 1. CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione | CymitQuimica [cymitquimica.com]

- 2. ihbt.res.in [ihbt.res.in]

- 3. tandfonline.com [tandfonline.com]

- 4. 5-PHENYLCYCLOHEXANE-1,3-DIONE CAS#: 493-72-1 [m.chemicalbook.com]

- 5. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. purechemistry.org [purechemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. organicreactions.org [organicreactions.org]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

A Technical Guide to 5-(4-Chlorophenyl)cyclohexane-1,3-dione: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

5-(4-Chlorophenyl)cyclohexane-1,3-dione is a carbocyclic organic compound featuring a cyclohexane-1,3-dione core substituted at the 5-position with a 4-chlorophenyl group. This molecule belongs to a class of compounds, the cyclic 1,3-diones, which are of significant interest in medicinal chemistry and agrochemistry. The structural motif of cyclohexane-1,3-dione is found in various natural products and synthetic molecules with a wide array of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

Notably, the cyclohexane-1,3-dione core is a key pharmacophore in a class of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7][8] The presence of the substituted phenyl ring suggests that this compound could serve as a valuable scaffold for developing novel therapeutic agents or agrochemicals. This guide provides an in-depth analysis of its molecular structure, details a representative synthetic protocol, and explores its potential biological significance, offering a foundational resource for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture of this compound is critical for predicting its chemical behavior and biological interactions.

Core Structural Features

The molecule's structure is defined by two key components: the reactive cyclohexane-1,3-dione ring and the influential 4-chlorophenyl substituent.

The carbon atom at the 5-position (C5) is a chiral center, meaning the compound can exist as a pair of enantiomers. Syntheses typically yield a racemic mixture unless chiral-specific methods are employed.

Keto-Enol Tautomerism: A Critical Equilibrium

A defining characteristic of 1,3-dicarbonyl compounds is their existence in a dynamic equilibrium between the diketo form and one or more enol forms.[11][12] This phenomenon, known as keto-enol tautomerism, is crucial as it governs the molecule's reactivity, acidity, and ability to chelate metal ions—a key interaction for inhibiting metalloenzymes like HPPD.[7][8]

In solution, this compound predominantly exists as its more stable enol tautomer.[12] The stability of the enol form is attributed to the formation of a conjugated system and a strong intramolecular hydrogen bond.[13] The position of this equilibrium can be influenced by solvent polarity and pH.[14][15]

Caption: Keto-enol equilibrium of the cyclohexane-1,3-dione ring.

Spectroscopic and Physicochemical Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The data below are representative of what is expected for this class of compounds.

| Property | Description |

| ¹H NMR | Protons on the cyclohexane ring would appear as complex multiplets in the aliphatic region (δ 2.0-3.5 ppm). Protons on the chlorophenyl ring would appear as two doublets in the aromatic region (δ 7.0-7.5 ppm). The enolic proton, if observable, would be a broad singlet at a downfield shift (>10 ppm). |

| ¹³C NMR | Carbonyl carbons (C1, C3) would appear significantly downfield (~200 ppm in the keto form, shifted upfield in the enol form). Aromatic carbons would appear in the δ 120-140 ppm range. Aliphatic carbons would be found in the δ 20-50 ppm range. |

| IR Spectroscopy | Strong C=O stretching bands around 1700-1740 cm⁻¹ (keto form). In the enol form, these are replaced by a C=O stretch (conjugated) around 1650 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹. A C-Cl stretch would be observed around 1090 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 222, with a characteristic M+2 peak at m/z 224 (approx. 1/3 intensity) due to the ³⁷Cl isotope. |

| Melting Point | The melting point for the related compound, 5-(4-Fluorophenyl)cyclohexane-1,3-dione, is reported as 186-189 °C, suggesting a similar high melting point for the chloro-derivative.[16][17] |

| pKa | The enolic proton is acidic, with a pKa value for the parent cyclohexane-1,3-dione reported as 5.26.[12] |

Synthesis and Chemical Reactivity

The synthesis of 5-aryl-cyclohexane-1,3-diones is well-established in organic chemistry, typically involving a Michael addition reaction.

Representative Synthetic Pathway

A common and efficient method for synthesizing this compound involves the base-catalyzed Michael addition of a malonic ester derivative (like diethyl malonate) to 4-chlorocinnamaldehyde, followed by hydrolysis, decarboxylation, and cyclization. A more direct route involves the reaction between 4-chlorobenzaldehyde, Meldrum's acid, and dimedone or another cyclohexane-1,3-dione precursor.

Below is a generalized workflow illustrating the Michael addition approach.

Caption: Generalized synthetic workflow for 5-aryl-cyclohexane-1,3-diones.

Detailed Experimental Protocol

This protocol is a representative example based on standard Michael addition and cyclization reactions.

-

Step 1: Michael Addition. To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq). Stir for 15 minutes at room temperature. Add a solution of 4'-chloro-chalcone (1.0 eq) in ethanol dropwise. Reflux the mixture for 4-6 hours until TLC indicates consumption of the starting material.

-

Step 2: Workup. Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

-

Step 3: Hydrolysis, Decarboxylation, and Cyclization. Dissolve the crude adduct in a mixture of acetic acid and concentrated hydrochloric acid (2:1 v/v). Reflux the solution for 8-12 hours.

-

Step 4: Isolation and Purification. Cool the mixture and pour it into ice-cold water. The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Therapeutic Potential

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry and agrochemistry, known primarily for its ability to inhibit HPPD.[6][8]

Mechanism of Action: HPPD Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that is essential for tyrosine catabolism in mammals and for plastoquinone biosynthesis in plants.[18] Inhibition of this enzyme in plants leads to a characteristic bleaching effect and is the basis for several commercial herbicides.[8]

The triketone moiety, which is structurally analogous to the enol form of this compound, is crucial for HPPD inhibitory activity.[8][19] The dione chelates the active site Fe(II) ion, mimicking the binding of the natural substrate, and forms π-π stacking interactions with nearby phenylalanine residues, effectively blocking the enzyme's function.[6][7]

Caption: Proposed mechanism of HPPD inhibition by the title compound.

Broader Therapeutic Potential

Beyond herbicidal activity, the cyclohexane-1,3-dione core has been explored for other therapeutic applications:

-

Anticancer Activity: Derivatives have been synthesized and evaluated as inhibitors of tyrosine kinases, such as c-Met, which are implicated in cancer progression.[1][5] Some have also shown cytotoxic activity against various cancer cell lines.[3]

-

Antimicrobial Properties: The dione scaffold can be functionalized to create compounds with antibacterial and antifungal activities.[1][4][20]

-

Antioxidant and Anti-inflammatory Effects: Certain cyclohexane-1,3-dione derivatives have demonstrated significant antioxidant potential and inhibitory effects on enzymes like lipoxygenase, which is involved in inflammatory pathways.[21]

The 4-chlorophenyl substituent on the core scaffold is a common feature in many bioactive molecules, often enhancing lipophilicity and promoting interactions with hydrophobic pockets in target proteins.

Conclusion and Future Directions

This compound is a structurally significant molecule built upon a privileged chemical scaffold. Its defining features—the reactive and acidic keto-enol system and the electronically-influential 4-chlorophenyl group—make it a prime candidate for further investigation. While its most probable application lies in the development of novel HPPD-inhibiting herbicides, the known anticancer and antimicrobial activities of related compounds suggest a broader therapeutic potential.

Future research should focus on the asymmetric synthesis of its individual enantiomers to explore stereospecific biological activity. Furthermore, derivatization of the cyclohexane-1,3-dione ring and modification of the aromatic substituent could lead to the discovery of new compounds with enhanced potency and selectivity for various enzymatic targets, paving the way for novel drug candidates and agrochemicals.

References

-

Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. (2023). PubMed. [Link]

-

Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2024). ACS Publications. [Link]

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). MDPI. [Link]

-

Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). (1995). PubMed. [Link]

-

Comparison of the 2-acyl-cyclohexane-1,3-dione backbone to natural... (n.d.). ResearchGate. [Link]

-

ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.). VNU-HCM Journal of Science and Technology Development. [Link]

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (2020). ResearchGate. [Link]

-

Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (2015). PMC - NIH. [Link]

-

Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (2015). PubMed. [Link]

-

Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione. (2015). ResearchGate. [Link]

-

Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy -3-pyrrolin-2-one based on NMR spectroscopy recorded in DMSO-d6. (2020). ResearchGate. [Link]

-

This compound. (n.d.). Oakwood Chemical. [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. [Link]

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). PubMed. [Link]

-

Cyclohexane-1,3-dione: Properties, Applications, and Production. (n.d.). Metoree. [Link]

-

Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. (n.d.). The Royal Society of Chemistry. [Link]

-

1,3-Cyclohexanedione. (n.d.). Wikipedia. [Link]

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (n.d.).

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. scbt.com [scbt.com]

- 10. This compound [oakwoodchemical.com]

- 11. jst-ud.vn [jst-ud.vn]

- 12. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-(4-Fluorophenyl)-1,3-cyclohexanedione 97 55579-72-1 [sigmaaldrich.com]

- 17. 5-(4-FLUOROPHENYL)CYCLOHEXANE-1,3-DIONE | 55579-72-1 [chemicalbook.com]

- 18. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 5-(4-Chlorophenyl)cyclohexane-1,3-dione: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. 5-(4-Chlorophenyl)cyclohexane-1,3-dione, a molecule of significant interest due to its potential applications stemming from the functionalities of the cyclohexane-1,3-dione core and the substituted phenyl ring, necessitates a thorough spectroscopic analysis for unambiguous identification and for predicting its chemical behavior. This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, ensuring a robust and scientifically sound analysis.

This guide is structured to provide not just data, but a logical framework for understanding the spectroscopic properties of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and the interpretation of the resulting spectra.

Molecular Structure and Tautomerism

A critical consideration for the spectroscopic analysis of this compound is its potential for keto-enol tautomerism. The β-diketone functionality can exist in equilibrium between the diketo form and two possible enol forms. This equilibrium is influenced by factors such as the solvent and temperature. The presence of these tautomers will be reflected in the spectroscopic data, particularly in NMR and IR spectra.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation.[1][2][3][4][5]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe to the resonance frequency of ¹H.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set to cover the expected chemical shift range for organic molecules (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the nuclei.

-

Number of Scans: Dependent on the sample concentration, typically 8 to 64 scans are averaged to improve the signal-to-noise ratio.

-

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts are estimates based on known values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 (CH) | 3.5 - 4.0 | Multiplet | 1H | |

| H-4, H-6 (CH₂) | 2.5 - 3.0 | Multiplet | 4H | |

| H-2 (CH₂) | 3.3 - 3.6 | Singlet | 2H | |

| Aromatic (H-2', H-6') | ~7.3 | Doublet | 2H | ~8-9 |

| Aromatic (H-3', H-5') | ~7.2 | Doublet | 2H | ~8-9 |

| Enolic OH | 10.0 - 15.0 | Broad Singlet | Variable |

Interpretation and Causality:

-

The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (around 7.2-7.3 ppm) due to the symmetry of the para-substituted ring.

-

The methine proton at C-5 , being adjacent to the electron-withdrawing phenyl group, will be deshielded and appear as a multiplet between 3.5 and 4.0 ppm.

-

The methylene protons at C-4 and C-6 will likely appear as a complex multiplet in the range of 2.5-3.0 ppm.

-

The methylene protons at C-2 , situated between two carbonyl groups, are expected to be a singlet in the diketo form around 3.3-3.6 ppm. In the enol form, this signal would be absent.

-

The presence of a broad singlet in the downfield region (10-15 ppm) would be indicative of the enolic hydroxyl proton , which is often exchangeable with deuterium upon addition of D₂O.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Acquisition

The acquisition of a ¹³C NMR spectrum requires slightly different parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[6][7][8][9]

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrument Setup: Similar to ¹H NMR, the instrument is locked, shimmed, and the probe is tuned to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: A wider spectral width is needed, typically 0-220 ppm.

-

Acquisition Time: Around 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons to be observed.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-3 (C=O) | 190 - 210 |

| C-5 (CH) | 40 - 50 |

| C-4, C-6 (CH₂) | 30 - 40 |

| C-2 (CH₂) | 50 - 60 |

| Aromatic (C-1') | 140 - 145 |

| Aromatic (C-4') | 130 - 135 |

| Aromatic (C-2', C-6') | 128 - 130 |

| Aromatic (C-3', H-5') | 127 - 129 |

Interpretation and Causality:

-

The carbonyl carbons (C-1 and C-3) are the most deshielded and will appear in the downfield region of the spectrum (190-210 ppm).

-

The ipso-carbon of the phenyl ring (C-1') will be a quaternary carbon around 140-145 ppm.

-

The carbon bearing the chlorine atom (C-4') will also be in the aromatic region, typically around 130-135 ppm.

-

The remaining aromatic carbons will appear in the 127-130 ppm range.

-

The aliphatic carbons of the cyclohexane ring will be found in the upfield region of the spectrum. The methylene carbon between the two carbonyls (C-2) will be the most deshielded of the aliphatic carbons.

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While direct experimental data for this specific compound is not widely available in the public domain, a comprehensive and reliable spectroscopic profile can be constructed based on the well-established principles of spectroscopy and data from structurally related compounds. This technical guide provides a robust framework for researchers to predict, acquire, and interpret the spectroscopic data of this molecule, thereby facilitating its unambiguous identification and paving the way for its further investigation and application in various scientific disciplines. The self-validating nature of these combined techniques, where the findings from one method corroborate the others, ensures a high degree of confidence in the final structural assignment.

References

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature. Retrieved from [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2017). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 10(2), 43. Retrieved from [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy. (2014). UCI Aerosol Photochemistry Group. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of South Florida. Retrieved from [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of /3-Diketones. The Journal of Organic Chemistry, 31(5), 1384–1388. Retrieved from [Link]

-

Dryden, R. P., & Winston, A. (1958). The Infrared Spectra of Some metal Chelates of β-Diketones. The Journal of Physical Chemistry, 62(5), 635–637. Retrieved from [Link]

-

2-Methyl-cyclohexane-1,3-dione. (n.d.). SpectraBase. Retrieved from [Link]

-

NMR data acquisition method. (n.d.). Metabolomics Workbench. Retrieved from [Link]

-

Basic Practical NMR Concepts: - A Guide for the Modern Laboratory. (n.d.). Michigan State University. Retrieved from [Link]

-

Wi, S. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry (pp. 101-125). Royal Society of Chemistry. Retrieved from [Link]

-

NMR Experiment Procedure. (2013). Emory University. Retrieved from [Link]

-

Fourier transform infrared spectroscopy. (n.d.). Columbia University. Retrieved from [Link]

-

Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. (2018). ResearchGate. Retrieved from [Link]

-

Yu, H., et al. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. STAR Protocols, 4(4), 102715. Retrieved from [Link]

-

Ketone infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Campbell, R. D., & Gilow, H. M. (1960). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones1,2. Journal of the American Chemical Society, 82(9), 2389–2393. Retrieved from [Link]

-

Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(5), 1384–1388. Retrieved from [Link]

-

Basic- NMR- Experiments. (n.d.). University of Vienna. Retrieved from [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). UT Health San Antonio. Retrieved from [Link]

-

Prepping Small Molecules for Mass Spec. (2019). Biocompare. Retrieved from [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved from [Link]

-

NMRHANDS-ON PROTOCOLS –ACQUISITION. (n.d.). CERM. Retrieved from [Link]

-

4-Chlorophenyl methyl carbinol. (n.d.). NIST WebBook. Retrieved from [Link]

-

A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Retrieved from [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. Retrieved from [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford. Retrieved from [Link]

-

Masur, M., Grützmacher, H.-F., Münster, H., & Budzikiewicz, H. (1987). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. A Gas Chromatographic/Mass Spectrometric Study. Organic Mass Spectrometry, 22(8), 493-500. Retrieved from [Link]

-

1,3-Cyclohexanedione. (n.d.). BMRB. Retrieved from [Link]

-

Wang, Y., et al. (2009). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 14(11), 4437-4448. Retrieved from [Link]

-

1,3 Cyclohexanedione - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. (n.d.). Laboratoire de Chimie de la Matière Condensée de Paris. Retrieved from [Link]

-

Proposed mass fragmentation pattern for compound (6). (n.d.). ResearchGate. Retrieved from [Link]

-

Gaydou, E. M., et al. (2000). Long-chain Aliphatic Beta-Diketones From Epicuticular Wax of Vanilla Bean Species. Synthesis of Nervonoylacetone. Journal of Agricultural and Food Chemistry, 48(11), 5431-5437. Retrieved from [Link]

-

Recent Developments in the Synthesis of β-Diketones. (2018). MDPI. Retrieved from [Link]

-

Screening of By-Products of Esfenvalerate in Aqueous Medium Using SBSE Probe Desorption GC-IT-MS Technique. (2015). SciELO. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]

Sources

- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. emory.edu [emory.edu]

- 8. hmc.edu [hmc.edu]

- 9. sc.edu [sc.edu]

A Comprehensive Technical Guide to 5-(4-Chlorophenyl)cyclohexane-1,3-dione: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Chlorophenyl)cyclohexane-1,3-dione is a versatile organic compound belonging to the family of 1,3-diketones. While not a therapeutic agent in itself, it serves as a critical scaffold and synthetic intermediate in the development of a wide array of biologically active molecules. The cyclohexane-1,3-dione core is a key structural feature in numerous commercial herbicides and is a foundational building block for synthesizing potent kinase inhibitors and other pharmacologically relevant heterocyclic compounds. This guide provides an in-depth review of its synthesis, physicochemical properties, and the diverse biological activities of its derivatives, offering a technical resource for professionals in medicinal chemistry, agrochemical research, and drug discovery.

Introduction and Physicochemical Properties

The 5-phenyl substituted cyclohexane-1,3-dione framework is a cornerstone in synthetic chemistry due to the reactivity of its dicarbonyl moiety, which allows for a multitude of chemical transformations. The presence of a 4-chlorophenyl group at the 5-position significantly influences the molecule's electronic properties and steric profile, often enhancing the biological efficacy of its subsequent derivatives. Compounds derived from this scaffold have demonstrated a broad spectrum of activities, including potent anti-proliferative effects against cancer cell lines, kinase inhibition, and herbicidal action.[1][2][3]

This compound exists in tautomeric equilibrium, predominantly favoring the enol form, which is crucial for its reactivity and biological interactions, such as metal chelation.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27463-38-3 | [5] |

| Molecular Formula | C₁₂H₁₁ClO₂ | [5] |

| Molecular Weight | 222.67 g/mol | [5] |

| Appearance | Crystalline Solid | [6] |

| Melting Point | Not precisely defined; similar fluorinated analog melts at 186-189 °C.[7][8] | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and alcohols. | Inferred |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step sequence involving classical organic reactions. A robust and common pathway is the Michael addition reaction, which constructs the core cyclic dione structure.

Synthetic Pathway Overview

The most logical synthetic route involves two primary stages:

-

Knoevenagel Condensation: Reaction of 4-chlorobenzaldehyde with a malonic ester (e.g., diethyl malonate) to form an intermediate benzylidenemalonate.

-

Michael Addition and Cyclization: The benzylidenemalonate intermediate is then reacted with a β-ketoester like ethyl acetoacetate. This undergoes a Michael addition, followed by an intramolecular Dieckmann condensation to form the six-membered ring, which upon hydrolysis and decarboxylation yields the final product.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established chemical principles for this class of compounds.

Step 1: Synthesis of Diethyl 2-(4-chlorobenzylidene)malonate

-

To a solution of 4-chlorobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with dilute HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude benzylidenemalonate intermediate, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

-

Add the diethyl 2-(4-chlorobenzylidene)malonate intermediate (1.0 eq) from Step 1 to the reaction mixture.

-

Heat the mixture to reflux for 8-12 hours. A precipitate should form.

-

After cooling, add concentrated aqueous HCl to the mixture until acidic (pH ~1-2) to facilitate hydrolysis and decarboxylation. Heat the mixture at reflux for another 4-6 hours.

-

Cool the reaction to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.

Biological Activities and Therapeutic Potential

The true value of this compound lies in its role as a precursor to highly active molecules. The core structure is a versatile platform for generating libraries of compounds for screening in drug discovery and agrochemical development.

Anticancer Activity and Kinase Inhibition

The cyclohexane-1,3-dione scaffold is a privileged structure in the design of kinase inhibitors.[9] Through multi-component reactions, this core can be elaborated into complex heterocyclic systems that exhibit potent anti-proliferative activity.[1]

-

c-Met Kinase Inhibition: Derivatives of cyclohexane-1,3-dione have been extensively studied as inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology.[10][11] Dysregulation of the c-Met pathway is implicated in numerous cancers, driving tumor growth, invasion, and metastasis.[12][13] Small molecule inhibitors derived from this scaffold can bind to the ATP-binding site of the c-Met kinase domain, preventing autophosphorylation and blocking downstream signaling.[14][15] Studies have reported derivatives with IC₅₀ values in the nanomolar range, demonstrating their potential as effective anticancer agents.[11]

Caption: Inhibition of the c-Met signaling pathway by derived compounds.

Herbicidal Activity

The cyclohexane-1,3-dione class is well-established in the agrochemical industry for its potent and selective herbicidal activity, particularly against grasses.[3][16] These compounds act by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is vital for fatty acid biosynthesis in plants.[16] This inhibition disrupts cell membrane formation, leading to cessation of growth and eventual plant death. The specific substitution pattern on the 5-phenyl ring is critical for determining the herbicidal spectrum and selectivity.[3] While many derivatives are broad-spectrum grass killers, specific modifications can impart selectivity for use in cereal crops.[3][17]

Antimicrobial Potential

While less explored than its anticancer and herbicidal applications, the cyclohexane-1,3-dione scaffold also serves as a basis for compounds with antimicrobial properties. The presence of a chlorophenyl group can contribute to antibacterial activity.[18][19] Studies on related chlorophenyl-containing heterocyclic compounds have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18] The mechanism often involves disruption of key cellular processes or bacterial structures. Furthermore, metal complexes of cyclohexane-1,3-dione ligands have been synthesized and screened, showing activity against bacteria like E. coli and S. aureus.

Future Directions and Conclusion

This compound is a high-value synthetic intermediate with a proven track record as a foundational element for bioactive compounds. Its importance stems from its synthetic accessibility and the chemical versatility of the dione functional group.

Future research in this area should focus on:

-

Diversity-Oriented Synthesis: Leveraging the core scaffold to generate large, diverse libraries of novel heterocyclic compounds for high-throughput screening against a wider range of biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions of new, highly potent derivatives with their target proteins (e.g., kinases, enzymes) through structural biology and biophysical methods.

-

Structure-Activity Relationship (SAR) Expansion: Systematically modifying the chlorophenyl ring and the cyclohexane-dione core to optimize potency, selectivity, and pharmacokinetic properties (ADME-Tox).[1]

-

New Therapeutic Areas: Exploring the potential of derivatives in other fields, such as anti-inflammatory or antiviral agents, given the broad bioactivity of the general structural class.

References

-

Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294-4319. Available from: [Link]

-

Kumar, A., et al. (2023). Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound. Journal of Biomolecular Structure & Dynamics, 1-13. Available from: [Link]

-

Kim, D. S., et al. (2002). Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim1. Journal of Agricultural and Food Chemistry, 50(19), 5313-5323. Available from: [Link]

-

Wikipedia contributors. (2023, December 2). c-Met inhibitor. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Mohareb, R. M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294–4319. Available from: [Link]

-

Mohareb, R. M., et al. (2023). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. Current Organic Synthesis, 20(1). Available from: [Link]

-

Ghiuru, R., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5132. Available from: [Link]

-

Warner, R. B., et al. (1983). Herbicidal cyclohexane-1,3-dione derivatives. European Patent Office, EP 0080301 A2. Available from: [Link]

-

Wikipedia contributors. (2023, November 27). 1,3-Cyclohexanedione. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. Available from: [Link]

-

Cui, J. J. (2011). Development of the First Generation c-Met Kinase Inhibitors: Beginning of a Path to a New Treatment for Cancer. Molecular Cancer Therapeutics, 10(11), 2022-2023. Available from: [Link]

-

Taylor & Francis Online. (n.d.). c-Met inhibitors – Knowledge and References. Available from: [Link]

-

Iyer, R., et al. (2011). Structural basis for selective small molecule kinase inhibition of activated c-Met. Proceedings of the National Academy of Sciences, 108(16), 6452-6457. Available from: [Link]

-

Singh, S., & Garg, G. (2013). c-Met inhibitors. Journal of Cancer Research and Therapeutics, 9(2), 345-346. Available from: [Link]

-

Kim, K.-S., et al. (1996). Novel herbicidal cyclohexane-1,3-dione derivatives and their preparation process. WIPO Patent WO/1996/006071. Available from: [Link]

-

Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. Available from: [Link]

-

Al-Amery, M. H. A. (2019). Synthesis, characterization and antibacterial studies of new complexes of 2-(4-Chlorophenyl)-2-[(2,4-Dimethylphenyl) amino] acetonitrile with some metal ions. Research Journal of Biotechnology, 14(4). Available from: [Link]

-

Berkov-Zrihen, Y., et al. (2020). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Antibiotics, 9(5), 220. Available from: [Link]

-

Chinnamanayakar, T., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Zhang, Y., et al. (2021). Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. Frontiers in Microbiology, 12, 691525. Available from: [Link]

-

de Souza, A. C. B., et al. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Electrophoresis, 40(22), 2929-2935. Available from: [Link]

-

The Good Scents Company. (n.d.). 4-cyclopentene-1,3-dione. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Herbicidal cyclohexane-1,3-dione derivatives - Patent 0080301 [data.epo.org]

- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]

- 6. CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione | CymitQuimica [cymitquimica.com]

- 7. 5-(4-Fluorophenyl)-1,3-cyclohexanedione 97 55579-72-1 [sigmaaldrich.com]

- 8. 5-(4-FLUOROPHENYL)CYCLOHEXANE-1,3-DIONE | 55579-72-1 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 15. Structural basis for selective small molecule kinase inhibition of activated c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 18. Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-(4-Chlorophenyl)cyclohexane-1,3-dione. While specific experimental data for this compound is limited, this document synthesizes information from analogous structures and the well-documented chemistry of the 1,3-cyclohexanedione scaffold. The guide covers nomenclature, structural properties, predicted physical constants, spectral characteristics, and a plausible synthetic pathway. Furthermore, it delves into the significant keto-enol tautomerism inherent to this class of molecules and explores their potential applications in drug discovery and development, supported by evidence from related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of 5-aryl-cyclohexane-1,3-dione derivatives.

Compound Identification and Structure

This compound is a derivative of cyclohexane-1,3-dione, featuring a 4-chlorophenyl substituent at the 5-position of the cyclohexane ring.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 27463-38-3[1][2] |

| Molecular Formula | C₁₂H₁₁ClO₂[1][2] |

| Molecular Weight | 222.67 g/mol [1][2] |

The core structure is the cyclohexane-1,3-dione ring, which is known to be a versatile scaffold in medicinal chemistry.[3][4] The presence of the chlorine atom on the phenyl ring is expected to influence the compound's lipophilicity and electronic properties, which can, in turn, affect its biological activity.

Predicted Physical Characteristics

Table 2: Predicted Physical Properties

| Property | Predicted Value | Rationale/Supporting Data |

| Appearance | White to off-white crystalline solid | Based on the appearance of related aryl-cyclohexanedione compounds. |

| Melting Point | Approx. 185-195 °C | The melting point of 5-phenylcyclohexane-1,3-dione is 188 °C[5], and 5-(4-fluorophenyl)cyclohexane-1,3-dione is 186-189 °C.[6][7] The chloro-substituted analog is expected to have a similar melting point. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The parent compound, 1,3-cyclohexanedione, is slightly soluble in water.[8] The addition of the lipophilic 4-chlorophenyl group will likely decrease water solubility. |

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dominated by the 1,3-dicarbonyl functionality, which imparts several key reactive features.

Keto-Enol Tautomerism

A critical feature of 1,3-cyclohexanediones is their existence in a tautomeric equilibrium between the diketo form and the more stable enol form.[8] In solution, the enol tautomer, 3-hydroxy-5-(4-chlorophenyl)cyclohex-2-en-1-one, is expected to be the predominant species. This stability is attributed to the formation of a conjugated system and intermolecular hydrogen bonding in concentrated solutions.[2] The equilibrium is solvent-dependent.[9]

Diagram 1: Keto-Enol Tautomerism

Caption: Tautomeric equilibrium of the cyclohexane-1,3-dione core.

Acidity

The protons on the carbon atom alpha to both carbonyl groups (C2) are acidic due to the resonance stabilization of the resulting enolate anion. This acidity allows for a variety of alkylation and acylation reactions at this position. The parent 1,3-cyclohexanedione has a pKa of approximately 5.26.[8]

Reactivity

The enol form possesses a nucleophilic double bond, making it susceptible to electrophilic attack. The carbonyl groups can undergo standard ketone reactions, such as condensation with amines and hydrazines to form enaminones and other heterocyclic systems. The versatile reactivity of the 1,3-cyclohexanedione scaffold makes it a valuable building block in organic synthesis.[3]

Spectral Analysis (Predicted)

While experimental spectra for this compound are not available, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-phenylcyclohexane-1,3-dione can be used as a model.[10] The spectrum is expected to show signals for the aromatic protons of the 4-chlorophenyl group, the methine proton at C5, and the methylene protons at C4 and C6. The enolic proton will likely appear as a broad singlet at a downfield chemical shift.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄Cl) | 7.2 - 7.5 | Multiplet |

| Enolic OH | ~11-12 | Broad Singlet |

| Vinylic (C2-H) | ~5.5 | Singlet |

| Methine (C5-H) | ~3.5 | Multiplet |

| Methylene (C4, C6-H) | 2.2 - 2.8 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbons, the enolic carbons, and the carbons of the 4-chlorophenyl group.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C1, C3) | ~190 - 205 |

| Enolic (C2, C3) | ~100, ~175 |

| Aromatic (C₆H₄Cl) | ~128 - 140 |

| Methine (C5) | ~40 |

| Methylene (C4, C6) | ~30 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum of β-diketones is characterized by strong absorptions from the carbonyl groups.[11][12] Due to the predominance of the enol form, a broad O-H stretch from the enolic hydroxyl group is expected, along with C=O and C=C stretching vibrations from the conjugated system.

Table 5: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (enolic) | 3200 - 2500 | Broad, Medium |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 2950 - 2850 | Medium |

| C=O (conjugated ketone) | 1650 - 1600 | Strong |

| C=C (conjugated) | 1600 - 1550 | Strong |

| C-Cl | 850 - 800 | Strong |

Synthesis Protocol

A plausible and efficient synthesis of 5-aryl-cyclohexane-1,3-diones can be achieved through a one-pot Michael-Claisen condensation reaction.[13]

Diagram 2: Proposed Synthetic Workflow

Caption: One-pot synthesis of the target compound.

Step-by-Step Methodology

-

Reaction Setup: To a solution of a strong base, such as sodium hydride, in an anhydrous solvent like toluene, add acetone at a reduced temperature (-10 °C to 0 °C).

-

Michael Addition: Slowly add a solution of an α,β-unsaturated ester, such as ethyl 4-chlorocinnamate, to the reaction mixture. The enolate of acetone will act as the Michael donor.

-

Claisen Condensation: After the Michael addition is complete, allow the reaction to warm to room temperature. An intramolecular Claisen condensation will occur to form the cyclohexane-1,3-dione ring system.

-

Workup: Quench the reaction with a dilute acid and extract the product with an organic solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

This one-pot procedure is advantageous due to its atom economy and operational simplicity.[13]

Applications in Drug Development

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[14][15]

-

Anticancer Agents: Numerous studies have demonstrated the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[3][4] They have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

Enzyme Inhibition: The dione moiety can act as a pharmacophore for the inhibition of several classes of enzymes.[14] For instance, derivatives have been developed as potent inhibitors of tyrosine kinases.[14]

-

Antimicrobial Properties: Some cyclohexane-1,3-dione derivatives have shown promising antibacterial and antifungal activities.[15]

The introduction of the 4-chlorophenyl group in this compound provides a handle for further structural modifications to optimize potency and pharmacokinetic properties for various therapeutic targets.

Conclusion

This compound is a compound of significant interest due to the established importance of the 1,3-cyclohexanedione scaffold in medicinal chemistry. While direct experimental data is sparse, this guide provides a robust, data-driven overview of its predicted physical and chemical properties, spectral characteristics, and a viable synthetic route. The pronounced keto-enol tautomerism and the versatile reactivity of this molecule make it an attractive starting point for the synthesis of novel bioactive compounds. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PMC. [Link]

-

Ketone infrared spectra. Chemistry LibreTexts. [Link]

-

This compound. Oakwood Chemical. [Link]

-

The Infrared Spectra of Some metal Chelates of β-Diketones. ACS Publications. [Link]

-

NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. ResearchGate. [Link]

-

5-Isopropylcyclohexane-1,3-Dione Synthesis Lab Report. Studylib. [Link]

-

Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. ScienceDirect. [Link]

-

IR: ketones. University of Calgary. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. [Link]

-

cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]

-

Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]

- WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

1H and 13C NMR spectral study of some 3-aryl-5r-aryl-6t-carbethoxycyclohex-2-enones-a study of four-bond 1H-1H couplings. PubMed. [Link]

- US3932511A - Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof.

-

Enol tautomer of cyclohexane-1,2-dione. Although the ke. Open-i. [Link]

-

a) Draw structures for the monoenol tautomers of cyclohexane-1,3-dione. b) How many enol forms... Homework.Study.com. [Link]

-

(10) Patent No. ResearchGate. [Link]

-

(1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. PubMed. [Link]

-

1,3-Cyclohexanedione. Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Phenyl-1,3-cyclohexanedione 96 493-72-1 [sigmaaldrich.com]

- 6. 5-(4-氟苯基)-1,3-环己二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-(4-FLUOROPHENYL)CYCLOHEXANE-1,3-DIONE | 55579-72-1 [chemicalbook.com]

- 8. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-PHENYLCYCLOHEXANE-1,3-DIONE(493-72-1) 1H NMR spectrum [chemicalbook.com]

- 11. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 13. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

Unlocking the Therapeutic Potential of 5-(4-Chlorophenyl)cyclohexane-1,3-dione: A Technical Guide to Future Research

Abstract

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide focuses on a specific, yet underexplored, derivative: 5-(4-Chlorophenyl)cyclohexane-1,3-dione. Drawing upon the established pharmacology of analogous structures, we delineate a strategic roadmap for investigating its therapeutic potential. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of promising research avenues, including oncology, anti-inflammatory, and anti-infective applications. We present detailed, field-proven experimental protocols, hypothesized mechanisms of action, and the causal logic behind proposed experimental designs, fostering a foundation for rigorous scientific inquiry and accelerated drug discovery.

Introduction: The Cyclohexane-1,3-dione Core and the Promise of the 5-Aryl Substitution

The cyclohexane-1,3-dione ring system is a versatile synthetic intermediate, known for its presence in a variety of biologically active molecules, from natural products to synthetic herbicides and pharmaceuticals.[1] Its derivatives have been shown to possess a wide spectrum of activities, including potent inhibition of key enzymes in metabolic and signaling pathways.[2][3] The introduction of a substituted phenyl ring at the 5-position creates a class of compounds, 5-aryl-cyclohexane-1,3-diones, with significant potential for targeted therapies. The 4-chlorophenyl moiety, in particular, is a common substituent in pharmacologically active compounds, often enhancing binding affinity to target proteins through halogen bonding and favorable hydrophobic interactions.

This guide posits that this compound is a high-value candidate for systematic biological evaluation. By analogy to structurally related compounds, we will explore three primary areas of investigation:

-

Anticancer Activity: Targeting Receptor Tyrosine Kinases (RTKs)

-

Anti-inflammatory Potential: Inhibition of Cyclooxygenase (COX) Enzymes

-

Antibacterial Activity: As a novel anti-infective agent

For each area, we will provide the scientific rationale, detailed experimental workflows, and robust protocols to empower researchers to validate these hypotheses.

Synthesis of the Core Compound

A reliable supply of the parent compound is the bedrock of any research campaign. The synthesis of 5-aryl-cyclohexane-1,3-diones can be efficiently achieved through a Michael addition reaction, a classic and robust method for carbon-carbon bond formation.[4] This is followed by an intramolecular Claisen condensation and subsequent hydrolysis and decarboxylation.

Proposed Synthetic Protocol: Michael-Claisen Pathway

This protocol describes a representative synthesis of this compound, adapted from established methods for similar structures.[5][6]

Step 1: Formation of the Benzylidene Malonate Intermediate

-

To a solution of 4-chlorobenzaldehyde (1 eq.) and diethyl malonate (1.1 eq.) in ethanol, add a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude diethyl 2-(4-chlorobenzylidene)malonate can be purified by column chromatography or used directly in the next step.

Step 2: Michael Addition and Cyclization

-

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq.) to absolute ethanol under an inert atmosphere.

-

To this solution, add ethyl acetoacetate (1 eq.) dropwise at 0°C.

-

Add the diethyl 2-(4-chlorobenzylidene)malonate (from Step 1) to the reaction mixture and allow it to stir at room temperature overnight.

-

The reaction mixture will form a thick precipitate.

Step 3: Hydrolysis and Decarboxylation

-

Add a solution of aqueous sodium hydroxide (e.g., 10% w/v) to the reaction mixture from Step 2.

-

Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis and decarboxylation.

-

Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2.

-

The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the purified compound.

Research Area 1: Anticancer Activity via Tyrosine Kinase Inhibition

Scientific Rationale

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their aberrant activation is a hallmark of many cancers.[3] Notably, derivatives of the cyclohexane-1,3-dione scaffold have been identified as potent inhibitors of several RTKs, including c-Met, a key driver in non-small-cell lung cancer (NSCLC) and other malignancies.[3][7][8] The structural features of this compound make it an attractive candidate for targeting the ATP-binding pocket of kinases like c-Met. The dione moiety can act as a hydrogen bond acceptor, while the chlorophenyl group can occupy hydrophobic pockets and form specific interactions, potentially leading to high-affinity binding and potent inhibition.

Hypothesized Signaling Pathway

The proposed mechanism involves the direct inhibition of c-Met kinase activity. By blocking ATP binding, the compound would prevent the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways.

Caption: Hypothesized inhibition of the c-Met signaling pathway.

Experimental Workflow and Protocols

A tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.

Caption: Hypothesized inhibition of the cyclooxygenase (COX) pathway.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol uses a colorimetric assay to measure the peroxidase activity of COX enzymes.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Heme cofactor

-

Arachidonic acid (substrate)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric probe)

-

This compound (test compound)

-

Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as controls

-

96-well microplate

-

Plate reader capable of measuring absorbance at 590 nm

Procedure:

-

Enzyme Activation: Pre-incubate the COX-1 and COX-2 enzymes with heme in assay buffer at 25°C for 5 minutes.

-

Compound Incubation: In a 96-well plate, add the activated enzyme, assay buffer, and various concentrations of the test compound or controls. Incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add TMPD solution, followed immediately by arachidonic acid solution to initiate the reaction.

-

Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a plate reader in kinetic mode.

-

Data Analysis: Determine the reaction rate (Vmax) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Indomethacin (Control) | Literature/Exp. Value | Literature/Exp. Value | Calculated Value |

| Celecoxib (Control) | Literature/Exp. Value | Literature/Exp. Value | Calculated Value |

Research Area 3: Antibacterial Activity